molecular formula C18H22N2O4S2 B2520763 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide CAS No. 922097-87-8

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide

Cat. No. B2520763
CAS RN: 922097-87-8
M. Wt: 394.5
InChI Key: YELUADFCSYOGJJ-UHFFFAOYSA-N
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Description

The compound "N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide" is a structurally complex molecule that falls within the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties. The specific structure of this compound suggests potential pharmacological applications, possibly as an enzyme inhibitor or as a therapeutic agent targeting specific receptors or cellular pathways.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the formation of the sulfonamide moiety through the reaction of sulfonyl chlorides with amines or the reaction of sulfonic acids with amine derivatives. In the context of the provided papers, novel sulfonamides with various biologically active moieties have been synthesized using different starting materials and catalysts. For example, paper describes the synthesis of sulfonamides with a 3,4-dimethoxyphenyl moiety, which were established using spectral data and mass spectroscopy. Similarly, paper details the synthesis of sulfonamide derivatives through a decyclization reaction, and paper outlines the synthesis of sulfonamides with an isoxazoline moiety. Although the exact synthesis route for the compound is not provided, these papers offer insights into the methodologies that could be applied to synthesize such complex sulfonamides.

Molecular Structure Analysis

The molecular structure of sulfonamides is critical for their biological activity. The presence of the sulfonamide group is essential for the biological function, as it often mimics the natural substrates of enzymes or interacts with specific protein domains. In paper , the primary sulfonamide group is highlighted as a key functional group that facilitates ring-forming cascades and acts as a zinc-binding group in enzyme inhibition. The molecular docking studies mentioned in paper also emphasize the importance of the molecular structure in interacting with the active site of enzymes, such as VEGFR-2.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions due to their versatile functional groups. The primary sulfonamide group, in particular, can engage in cyclocondensation reactions as described in paper , where it enables the construction of [1,4]oxazepine rings. This reactivity can be exploited to create diverse polycyclic structures that may enhance the biological activity and specificity of the sulfonamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of the compounds. While the papers provided do not detail the physical and chemical properties of the specific compound , they do provide general insights into the properties of sulfonamide derivatives. For instance, the solubility of sulfonamides in aqueous or organic solvents can affect their bioavailability, and their stability can impact their shelf life and efficacy as drugs.

Scientific Research Applications

Photoisomerization Processes

Research by Kowalewski and Margaretha (1993) on the photoisomerization of 2H,6H‐thiin‐3‐one 1‐oxides to 3H,7H‐[1,2]oxathiepin‐4‐ones underlines the chemical interest in understanding how light can induce structural changes in sulfur-containing organic compounds. This study provides insights into the behavior of similar complex molecules when exposed to light, which could have implications for developing light-responsive materials or drugs (Kowalewski & Margaretha, 1993).

Microbial Degradation of Sulfur Heterocycles

Kropp et al. (1996) investigated the biotransformation of dimethylbenzothiophenes by Pseudomonas strains, shedding light on the microbial degradation of sulfur heterocycles. This research is vital for understanding how microorganisms can be used to break down complex sulfur-containing compounds, potentially contributing to bioremediation efforts (Kropp et al., 1996).

Synthesis and Potential Antineoplastic Agents

Koebel, Needham, and Blanton (1975) focused on synthesizing thieno[2,3-b]azepin-4-ones as potential antineoplastic agents. Although the initial biological data did not indicate significant antineoplastic activity, this work highlights the ongoing search for new cancer therapies by exploring the therapeutic potential of complex organic compounds (Koebel et al., 1975).

Photooxidation and Oxidative Desulfurization

Studies on the photooxidation of dibenzothiophene and related compounds, such as those by Che et al. (2005), explore the chemical reactions that lead to sulfoxides and sulfones. This research has implications for understanding oxidative processes and developing methods for desulfurization, which is crucial for producing cleaner fuels and reducing sulfur dioxide emissions (Che et al., 2005).

Antimicrobial and Antiproliferative Activities

El-Gilil (2019) described the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives with significant antimicrobial and antiproliferative activities. Such research underscores the potential of sulfonamide derivatives in developing new therapeutic agents for treating infections and cancer (El-Gilil, 2019).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-5-20-14-8-7-13(10-15(14)24-11-18(3,4)17(20)21)19-26(22,23)16-9-6-12(2)25-16/h6-10,19H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELUADFCSYOGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide

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